molecular formula C6H14NO4P B1206151 Dimethyl morpholinophosphoramidate CAS No. 597-25-1

Dimethyl morpholinophosphoramidate

Cat. No. B1206151
CAS RN: 597-25-1
M. Wt: 195.15 g/mol
InChI Key: BZXUQIDKDGGYPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phosphorodiamidate morpholino oligonucleotides and their chimeras, which are related to DMMPA, involves phosphoramidite chemistry. This process includes generating boranephosphoroamidate morpholino internucleotide linkages and subsequent oxidative substitution with different amines, including N,N-dimethylamine and morpholine. This methodology facilitates the exploration of antisense, diagnostic, and nanotechnology fields in oligonucleotide research (Paul & Caruthers, 2016).

Molecular Structure Analysis

The molecular structure of DMMPA and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. For instance, the synthesis of morpholin-2-one derivatives via the Ugi multicomponent reaction showcases the versatility and adaptability of morpholine-based compounds in creating novel structures (Kim et al., 2001).

Chemical Reactions and Properties

DMMPA's chemical behavior has been demonstrated through its interaction with secondary amines, leading to the formation of dimorpholino derivatives. These reactions indicate the compound's reactivity and potential for further chemical modification (Mugnoli et al., 1980).

Scientific Research Applications

Histone Deacetylase Inhibition

Dimethyl morpholinophosphoramidate has shown relevance in the study of histone deacetylase inhibitors. In the context of anticancer drug development, research has explored the path from dimethyl sulfoxide to histone deacetylase inhibitors like SAHA, highlighting the potential of similar compounds in cancer treatment. These studies emphasize the growth arrest and death of various transformed cells, suggesting a promising avenue for anticancer therapies (Marks & Breslow, 2007).

Chemical Multitalent in Syntheses

Dimethyl morpholinophosphoramidate derivatives, such as dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, have been utilized in the synthesis of heterocyclic scaffolds, demonstrating their versatility as chemical multitalents. These compounds can be transformed into various valuable heterocyclic building blocks, opening up possibilities for new syntheses in organic chemistry (Pandey, Gaikwad, & Gadre, 2012).

Phosphorodiamidate Morpholino Oligonucleotides Synthesis

Research has explored the synthesis of phosphorodiamidate morpholino (PMO) oligonucleotides using dimethyl morpholinophosphoramidate derivatives. These studies are crucial in the field of antisense, diagnostic, and nanotechnology oligonucleotide fields, as they offer new pathways for research and applications in these areas (Paul & Caruthers, 2016).

Ethanol Production Enhancement

In biofuel research, novel morpholinium ionic liquids, including derivatives of dimethyl morpholinophosphoramidate, have been utilized for the pretreatment of rice straw, significantly enhancing ethanol production. This application demonstrates the potential of these compounds in developing more efficient and sustainable biofuel production methods (Kahani, Shafiei, Abdolmaleki, & Karimi, 2017).

Antifungal Agents Development

Studies have shown that derivatives of dimethyl morpholinophosphoramidate, such as 2-(2-oxo-morpholin-3-yl)-acetamide, exhibit significant fungicidal activities against various fungi species. This suggests their potential application in developing new antifungal agents (Bardiot et al., 2015).

Catalysis in Chemical Processes

Dimethyl morpholinophosphoramidate-related compounds have been used in catalysis, particularly in the dimethyl ether to olefins process. This application is significant in the chemical industry for converting coal to chemicals, demonstrating the compound's versatility in industrial applications (Chen et al., 2008).

Photophysical Characterization in Biology

In cell biology, lipids containing the dimethyl BODIPY fluorophore, related to dimethyl morpholinophosphoramidate, have been used for their fluorescence properties. These studies contribute to a better understanding of cellular processes and molecular interactions (Dahim et al., 2002).

Safety And Hazards

When heated to decomposition, Dimethyl morpholinophosphoramidate emits very toxic fumes of nitrogen oxides and phosphorous oxides . It should be kept in a tightly closed container under an inert atmosphere, and stored in a freezer . If spilled, use absorbent paper to pick up all liquid spill material, seal the absorbent paper in a vapor-tight plastic bag for eventual disposal, and wash any contaminated surfaces with a soap and water solution .

properties

IUPAC Name

4-dimethoxyphosphorylmorpholine
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InChI

InChI=1S/C6H14NO4P/c1-9-12(8,10-2)7-3-5-11-6-4-7/h3-6H2,1-2H3
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InChI Key

BZXUQIDKDGGYPB-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(N1CCOCC1)OC
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Molecular Formula

C6H14NO4P
Record name DIMETHYL MORPHOLINOPHOSPHORAMIDATE
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DSSTOX Substance ID

DTXSID5020495
Record name Dimethyl morpholinophosphoramidate
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Molecular Weight

195.15 g/mol
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Physical Description

Dimethyl morpholinophosphoramidate is a clear colorless slightly viscous liquid. (NTP, 1992), Clear colorless liquid; [CAMEO]
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Boiling Point

401 °F at 768 mmHg (decomposes) (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
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Density

1.2237 at 77 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

1.4 mmHg at 73 °F ; 2.0 mmHg at 104 °F; 7.1 mmHg at 164.3 °F (NTP, 1992), 1.4 [mmHg]
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Product Name

Dimethyl morpholinophosphoramidate

CAS RN

597-25-1
Record name DIMETHYL MORPHOLINOPHOSPHORAMIDATE
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Record name Dimethyl morpholinophosphoramidate
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Record name dimethyl (morpholin-4-yl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
National Toxicology Program - … technical report series, 1986 - pubmed.ncbi.nlm.nih.gov
… and female F344/N rats given dimethyl morpholinophosphoramidate, as indicated by increased … and female B6C3F1 mice given dimethyl morpholinophosphoramidate at doses of 150 (…
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
P Chan, R Cardy, J Haseman, J Moe, J Huff - Toxicology, 1994 - Elsevier
Dimethyl morpholinophosphoramidate (DMMPA), an organophosphate, caused leukemia in male and female Fischer 344/N rats. DMMPA was administered in corn oil by oral intubation …
Number of citations: 2 www.sciencedirect.com
Defence Research Establishment Suffield… - 1980 - apps.dtic.mil
… Dimethyl morpholinophosphoramidate (DMMPA) has been used as a nerve agent simulant to assess standard operating procedures in chemical defence (1). Some of the work carried …
Number of citations: 2 apps.dtic.mil
P Foureman, JM Mason, R Valencia… - Environmental and …, 1994 - Wiley Online Library
… Na succinate Chloroacetic acid 1 -Chloro-2-propanol Cytembena 1.2-Dichlorobenzene Dimethy lethanolamine Dimethyl methylphosphonate Dimethyl morpholinophosphoramidate …
Number of citations: 69 onlinelibrary.wiley.com
W McNally, P Adie… - Technical …, 1977 - apps.dtic.mil
… Dimethyl morpholinophosphoramidate (DMMPA) has been tested for suitability as a simulant for chemical agents in studying the effectiveness of chemical defence procedures. Results …
Number of citations: 3 apps.dtic.mil
IW Coleman… - 1977 - apps.dtic.mil
… The toxicological properties of dimethyl morpholinophosphoramidate (DMMPA) have been examined in mice, rats and rabbits using a variety of criteria of toxicological responses. …
Number of citations: 3 apps.dtic.mil
IW Coleman… - 1977 - apps.dtic.mil
The effects of chronic daily dosing of dimethyl morpholinophosphoramidate DMMPA have been assessed in rabbitss for dermal application and in rats for parenteral application. One …
Number of citations: 2 apps.dtic.mil
JM Preston, FW Karasek, SH Kim - Analytical Chemistry, 1977 - ACS Publications
… Dimethyl 3-methyl-4-nitrophenyl phosphorothionate Dimethyl morpholinophosphoramidate Diethyl 2-bromoethylphosphonate Diethyl cyanomethylphosphonate Dimethyl …
Number of citations: 54 pubs.acs.org
JK Haseman, JE Huff, GN Rao, JE Arnold… - JNCI: Journal of the …, 1985 - academic.oup.com
Control data on F344/N rats and (C57BL/6N × C3H/HeN)F 1 (B6C3F 1 ) mammary tumor virus-free mice from the National Toxicology Program (NTP) were examined to determine if …
Number of citations: 200 academic.oup.com
PA D'Agostino, LR Provost - Biomedical & environmental mass …, 1986 - Wiley Online Library
… ng of triethyl phosphate (TEP) and 1.9 ng of dimethyl morpholinophosphoramidate (DMMPA). Mass spectra obtained for (b) GB, (c) TEP and (d) DMMPA during GC/MS. …
Number of citations: 41 onlinelibrary.wiley.com

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